molecular formula C18H15ClN2O3S B11554388 (5Z)-3-{[(4-chlorophenyl)amino]methyl}-5-(3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-{[(4-chlorophenyl)amino]methyl}-5-(3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11554388
M. Wt: 374.8 g/mol
InChI Key: RQEWUPLWEFEYBV-YBEGLDIGSA-N
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Description

(5Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYL}-5-[(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound belonging to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a chlorophenyl group, and a methoxyphenyl group. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYL}-5-[(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 4-chloroaniline with 3-methoxybenzaldehyde in the presence of a suitable catalyst. This is followed by cyclization with thiazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods: For industrial-scale production, the process is scaled up using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the chlorophenyl group, resulting in the formation of corresponding aniline derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYL}-5-[(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the observed biological effects. The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in research.

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness: (5Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYL}-5-[(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

(5Z)-3-[(4-chloroanilino)methyl]-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H15ClN2O3S/c1-24-15-4-2-3-12(9-15)10-16-17(22)21(18(23)25-16)11-20-14-7-5-13(19)6-8-14/h2-10,20H,11H2,1H3/b16-10-

InChI Key

RQEWUPLWEFEYBV-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CNC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

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